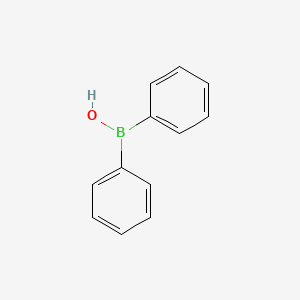

Diphenylborinic acid

Description

Contextualization within Modern Organoboron Chemistry

Organoboron chemistry, a field centered on chemical compounds containing a carbon-boron bond, represents a cornerstone of modern organic synthesis. pnas.orgchemsrc.com These compounds, known as organoboranes, are celebrated for their versatility as reagents, catalysts, and synthetic intermediates. pnas.org Their significance surged with the development of landmark reactions like the Suzuki-Miyaura cross-coupling, which utilizes organoboron species to form new carbon-carbon bonds with high efficiency and selectivity. acs.org Organoboron compounds are generally characterized by their stability, low toxicity compared to other organometallic reagents, and ease of handling, making them highly valuable in the construction of complex organic molecules for pharmaceuticals, agrochemicals, and materials science. chemsrc.comnih.gov

Distinctive Chemical Characteristics of Borinic Acids

Within the broader class of organoboron compounds, borinic acids, which have the general structure R₂B(OH), occupy a unique chemical space. ualberta.ca They are distinguished from the more extensively studied boronic acids (RB(OH)₂) by the presence of two organic substituents attached to the boron atom. This structural difference results in an enhanced Lewis acidity compared to their boronic acid counterparts. ualberta.ca A key characteristic of borinic acids is their propensity to form stable, reversible covalent complexes with molecules containing 1,2- or 1,3-diol functionalities, such as sugars and amino alcohols. ualberta.canih.gov Structurally, borinic acids can exist in various forms depending on the nature of the organic groups and the conditions; they may be found as monomers, dimers (anhydrides), or cyclic trimers in solution or in the solid state. ualberta.ca Their heightened electrophilicity also makes them more susceptible to oxidation and protodeboronation than boronic acids. pnas.orgpnas.org

Historical Trajectories and Foundational Discoveries in Diphenylborinic Acid Research

The history of this compound research dates back to the late 19th century. The compound was first synthesized in 1894 by Michaelis, who produced it through the hydrolysis of diphenylborinic chloride. wikiwand.com However, a more detailed characterization of its properties was not undertaken until 1955 by Letsinger. wikiwand.com Early research laid the groundwork for understanding its fundamental reactivity. In the mid-20th century, the broader utility of organoboron compounds began to be recognized, with significant contributions from researchers like Herbert C. Brown on hydroboration, which revolutionized the synthesis of organoboranes. nih.gov While much of the initial focus in organoboron chemistry was on boronic acids and trialkylboranes, foundational work on the synthesis and reactivity of borinic acids, including this compound, paved the way for its eventual application in catalysis and as a synthetic tool. acs.orgacs.org

Current Scope and Significance of this compound in Contemporary Chemical Research

Today, this compound and its derivatives are recognized for their significant role in diverse areas of chemical research. They are employed as catalysts in a variety of organic transformations, including the regioselective functionalization of diols and polyols, dehydrative C-O and C-C bond formation, and aldol (B89426) reactions. pnas.orgualberta.canih.gov The ability of this compound to act as a transient protecting group for diols is a particularly valuable strategy in complex molecule synthesis. researchgate.net Furthermore, its strong affinity for catechols and flavonoids has led to its use as a chemosensor and staining reagent. wikiwand.comresearchgate.net In the field of materials science, the Lewis acidic nature of borinic acids is being exploited in the development of supramolecular polymers and gels with responsive properties. nih.gov The compound's unique reactivity continues to be explored, for instance, as a highly reactive trigger for detecting hydrogen peroxide, demonstrating its expanding utility in chemical biology and sensor technology. pnas.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₁BO |

| Molecular Weight | 182.03 g/mol nih.gov |

| Appearance | Solid chemsrc.com |

| Melting Point | 57.5°C chemsrc.com |

| Boiling Point | 312.6°C at 760 mmHg chemsrc.com |

| Density | 1.06 g/cm³ chemsrc.com |

| CAS Number | 2622-89-1 nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

diphenylborinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGVRXYWWFPORY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180862 | |

| Record name | Diphenylborinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.03 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2622-89-1 | |

| Record name | Diphenylborinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylborinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diphenylborinic Acid and Its Chemical Derivatives

Classical Preparation Routes for Diphenylborinic Acid

Traditional methods for synthesizing this compound have heavily relied on the use of highly reactive organometallic reagents and subsequent hydrolysis steps.

Synthesis via Organometallic Reagents (e.g., Grignard Reagents)

The most common route to this compound involves the reaction of organometallic reagents, particularly Grignard reagents, with borate (B1201080) esters. wikipedia.org For instance, phenylmagnesium bromide can be reacted with a trialkyl borate, such as trimethyl borate, to form the corresponding diphenylborinic ester. wikipedia.orgmdpi.com Subsequent hydrolysis of this ester yields this compound. wikipedia.org

A critical aspect of this synthesis is controlling the stoichiometry of the reactants. The high reactivity of the Grignard reagent can lead to the formation of triphenylborane (B1294497) as a byproduct if an excess of the Grignard reagent is used. escholarship.org To mitigate this, the reaction is often carried out at low temperatures, and the Grignard reagent is added dropwise to the borate ester solution. escholarship.org The choice of the borate ester can also influence the reaction outcome, with different alkyl borates like trimethyl, tri-n-butyl, and tri-iso-propyl borates being utilized. mdpi.com

An alternative to pre-formed Grignard reagents is the in-situ generation under Barbier conditions, which has been shown to provide good control over the reaction and produce analytically pure borinic acid derivatives on a gram scale without the need for column chromatography. researchgate.net

Table 1: Examples of this compound Synthesis using Grignard Reagents

| Grignard Reagent | Boron Source | Key Conditions | Product | Reference |

| Phenylmagnesium bromide | Trimethyl borate | Dropwise addition at low temperature | This compound (after hydrolysis) | wikipedia.orgescholarship.org |

| Bromo(3,4-dichlorophenyl)magnesium | Tribromoborane | Low temperature (-62 °C) | Bis(3,4-dichlorophenyl)borinic acid | google.com |

Hydrolytic Pathways for Borinic Acid Formation

The final step in many synthetic routes to borinic acids is the hydrolysis of a borinic ester or another boron-containing precursor. wikipedia.org While boronate esters are generally susceptible to hydrolysis, the stability can vary significantly depending on the structure of the ester. cas.czresearchgate.net For example, pinacol (B44631) boronates can be challenging to hydrolyze, often requiring additional steps to remove the pinacol byproduct. researchgate.net

The hydrolysis is typically achieved by treating the borinic ester with water, often under acidic conditions. wikipedia.orggoogle.com For instance, after the reaction of a Grignard reagent with a borate ester, the resulting intermediate is often treated with an acid like hydrochloric acid to facilitate the hydrolysis and isolation of the final borinic acid product. google.com In some cases, forcing conditions may be necessary to hydrolyze particularly stable boronate esters. cas.cz

Advanced and Selective Synthetic Strategies

More recent synthetic methods have focused on improving the selectivity, efficiency, and environmental footprint of borinic acid synthesis.

Palladium-Catalyzed B-Diarylation Approaches for Diarylborinic Acids

A significant advancement in the synthesis of diarylborinic acids is the development of palladium-catalyzed B-diarylation reactions. oup.comresearchmap.jp This method involves the cross-coupling of an aryl halide with a suitable boron source. lookchem.com A key breakthrough in this area was the use of diethylaminoborane as the boron reagent. lookchem.comoup.comnih.gov The reduced steric bulk of this reagent, compared to the more commonly used diisopropylaminoborane, facilitates the second B-arylation step, which was previously a major challenge. oup.com

This palladium-catalyzed approach allows for the synthesis of both symmetrical and asymmetrical diarylborinic acids. oup.com For asymmetrical derivatives, a sequential B-arylation can be performed by first reacting the aminoborane (B14716983) with one aryl iodide, followed by the addition of a different aryl iodide. oup.com

Table 2: Palladium-Catalyzed Synthesis of Diarylborinic Acids

| Aryl Halide | Boron Source | Catalyst System | Product | Reference |

| Aryl iodides | Diethylaminoborane | Palladium catalyst | Symmetrical diarylborinic acids | lookchem.comoup.com |

| Sequential addition of two different aryl iodides | Diethylaminoborane | Palladium catalyst | Asymmetrical diarylborinic acids | oup.com |

Green Chemistry Principles in Borinic Acid Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of organoboron compounds. boronmolecular.comsigmaaldrich.com Boronic acids themselves are often considered "green" compounds due to their low toxicity and environmental degradation. boronmolecular.comsigmaaldrich.com

In the context of synthesis, green approaches focus on using less toxic reagents, milder reaction conditions, and more environmentally benign solvents like water. rsc.orgacs.org For example, the diazotization of arylamines followed by a Sandmeyer borylation has been described as a simple and green method for producing arylboronic acids and their esters. organic-chemistry.org Furthermore, the development of catalytic systems that can operate in water at room temperature represents a significant step towards more sustainable synthetic protocols. acs.org While these examples often focus on boronic acids, the underlying principles are directly applicable to the development of greener syntheses for borinic acids.

Preparation of Key this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound allows for the fine-tuning of its chemical and physical properties. A common strategy involves the reaction of this compound or its anhydride (B1165640) with bidentate ligands such as amino alcohols or amino acids. mdpi.comresearchgate.net

For example, 2-aminoethyl diphenylborinate (2-APB) and its analogs can be synthesized in a one-step reaction from diphenylborinic anhydride and the corresponding amino alcohol or amino acid. mdpi.com These reactions often proceed by heating the reactants in a solvent like ethanol. mdpi.com The resulting derivatives are often cyclic structures where the nitrogen atom of the ligand coordinates with the electron-deficient boron atom. mdpi.com

Another approach to creating derivatives involves modifying the phenyl rings of the this compound structure. This can be achieved by starting with substituted aryl Grignard reagents in the classical synthetic route. mdpi.com For instance, mono-halogenated 2-APB analogs have been synthesized by reacting a substituted phenyl lithium or Grignard reagent with phenylboronic acid pinacol ester, followed by reaction with 2-aminoethanol. mdpi.com

The synthesis of C-aryl-N-(2-hydroxyphenylmethyl)-nitrones and their subsequent reaction with this compound derivatives leads to the formation of heterocyclic B,N-betaines, a novel class of organoboron compounds. cdnsciencepub.com

Synthesis of Diphenylborinic Anhydride

Diphenylborinic anhydride, also known as oxybis(diphenylborane), is a key intermediate in the synthesis of various this compound derivatives. sigmaaldrich.comresearchgate.net One of the well-established methods for its preparation involves the reaction of sodium tetraphenylborate (B1193919) with an acid in a suitable solvent. acs.org For instance, the reaction of sodium tetraphenylborate with hydrochloric acid in a biphasic system of ether and water can produce this compound, which can then be converted to the anhydride. acs.org

Another common approach involves the hydrolysis of diphenylboron halides. For example, diphenyldichloroborane can be hydrolyzed to this compound, which readily dehydrates to form the anhydride. The synthesis of diphenylborinic anhydride can also be achieved through the reaction of triphenylborane with water.

A method for the synthesis of diphenylborinic anhydride involves the reaction of magnesium-centered pinacolatoboryl nucleophiles with diphenylborinic anhydride itself, leading to B-O bond activation. nih.gov

The reaction of amidoximes with oxybis(diphenylborane) has been shown to yield boron heterocycles rather than ester chelates as the main products. researchgate.net For example, the reaction with p-toluamidoxime resulted in the formation of 2-phenyl-4-(4-methylphenyl)-2,3-dihydro-1,3,5,2-oxadiazaborol. researchgate.net

Synthetic Routes to 2-Aminoethyl Diphenylborinate (Naturstoffreagenz A)

2-Aminoethyl diphenylborinate, widely recognized as Naturstoffreagenz A, is a valuable reagent for the detection and visualization of flavonoids and other phenolic compounds. researchgate.netpharmaffiliates.comnih.govcymitquimica.com Its synthesis is typically achieved through the reaction of this compound or its anhydride with 2-aminoethanol (ethanolamine). cymitquimica.com

The reaction of oxybis(diphenylborane) with 2-aminoethanol is a direct method for preparing 2-aminoethyl diphenylborinate. ubc.ca This synthesis involves the formation of a stable five-membered chelate ring.

The following table provides a summary of the key reactants and products in the synthesis of 2-aminoethyl diphenylborinate.

| Reactant 1 | Reactant 2 | Product | Common Name |

| Diphenylborinic anhydride | 2-Aminoethanol | 2-Aminoethyl diphenylborinate | Naturstoffreagenz A |

| This compound | 2-Aminoethanol | 2-Aminoethyl diphenylborinate | Naturstoffreagenz A |

Synthesis of Other Diarylborinic Acid Analogs and Heteroborinines

The synthetic strategies for this compound have been extended to produce a variety of other diarylborinic acid analogs and boron-containing heterocycles known as heteroborinines. nih.govmdpi.com These compounds are of interest due to their unique electronic and structural properties. nih.govmdpi.com

A general and straightforward method for synthesizing symmetric diarylborinic acids is the nucleophilic addition of two equivalents of an organolithium or organomagnesium reagent to an electrophilic boron species like trialkoxyboranes or borontrihalides. mdpi.comresearchgate.net Palladium-catalyzed cross-coupling reactions between aryl iodides and (amino)dihydrideborane have also been reported for the synthesis of diarylborinic acid derivatives. lookchem.com

Heteroborinines, which are heterocyclic compounds containing a boron atom, can be synthesized through various methods, including defluorinative annulation of organotrifluoroborates facilitated by fluorophiles like SiO2. acs.org This approach has been used to prepare 1,3,2-benzodiazaborininones, 1,3,2-benzoxazaborininones, and 3,1,2-benzoxazaborininones. acs.org A microwave-assisted, solvent-free synthesis has also been developed for preparing heterosubstituted diazaboroles and borinines. researchgate.net The synthesis of oxa-, thia-, and azaborinines has been achieved, with the resulting heteroborinines showing catalytic activity in reactions such as the functionalization of diols. scholaris.ca

The following table lists some of the compound classes and their synthetic precursors.

| Compound Class | Synthetic Precursors |

| Diarylborinic acids | Organolithium/organomagnesium reagents, trialkoxyboranes/borontrihalides mdpi.comresearchgate.net |

| Diarylborinic acid derivatives | Aryl iodides, (amino)dihydrideborane lookchem.com |

| 1,3,2-Benzodiazaborininones | Organotrifluoroborates, anthranilamides acs.org |

| 1,3,2-Benzoxazaborininones | Organotrifluoroborates, anthranilic acid acs.org |

| 3,1,2-Benzoxazaborininones | Organotrifluoroborates, 2-aminophenols acs.org |

| Heterosubstituted diazaboroles | Boronic acids, diamines researchgate.net |

| Oxa-, Thia-, Azaborinines | Various precursors for ring construction scholaris.ca |

Chemical Reactivity and Mechanistic Elucidation of Diphenylborinic Acid

Lewis Acidity and Electrophilic Activation Properties

The boron atom in diphenylborinic acid, being sp² hybridized and possessing a vacant p-orbital, renders the molecule a Lewis acid. This Lewis acidity allows it to accept electron pairs from Lewis bases, thereby activating substrates for further reactions. Compared to boronic acids, borinic acids like this compound generally possess enhanced Lewis acidity due to the presence of two electron-donating phenyl groups and only one hydroxyl group, which makes the boron center more electron-deficient. nih.gov This property is fundamental to its ability to interact with nucleophilic species and activate functional groups, such as hydroxyl groups in diols, for reactions like acylation or alkylation. rsc.orgualberta.ca The electrophilic nature of the boron center is key to its role in activating alcohols and other nucleophiles. ualberta.ca

Reversible Covalent Interactions and Adduct Formation

A defining characteristic of this compound is its ability to form reversible covalent bonds with molecules containing vicinal diol functionalities, as well as other hydroxyl-rich compounds. This interaction typically involves the formation of a tetracoordinate boron species, often referred to as a borinate.

Interactions with Diols and Polyols, Including Carbohydrates

This compound readily forms cyclic borinate esters with cis-1,2-diols, a common motif in carbohydrates. organic-chemistry.orgscholaris.ca This reversible covalent interaction is the basis for its use in molecular recognition and as a catalyst for selective functionalization. Studies have shown that this compound exhibits high affinity for certain diol-containing analytes in aqueous solution. publish.csiro.aupublish.csiro.au Notably, it displays a preference for catechols over carbohydrates, with association constants for catechol being significantly higher than for sugars like fructose. publish.csiro.au This selective binding is crucial for applications in sensing and separation. Furthermore, this compound has been employed as a catalyst for the regioselective acylation of carbohydrate derivatives, specifically targeting cis-diol motifs. organic-chemistry.org The mechanism involves the formation of a tetracoordinate borinate complex, which activates the hydroxyl groups for reaction with acylating agents. scholaris.ca

Binding with Hydroxy Acids and Catechols

Similar to its interactions with diols, this compound also binds to hydroxy acids and catechols through reversible covalent interactions. publish.csiro.auresearchgate.netresearchgate.net Catechols, with their adjacent hydroxyl groups, form stable borinate complexes with this compound. publish.csiro.auresearchgate.net This interaction can alter the electronic properties of the catechol, influencing its electrochemical behavior. researchgate.net The association constants determined for these interactions highlight the affinity of this compound for such species. publish.csiro.auresearchgate.net

Complexation with Amino Acids and Polyamines

This compound can also form complexes with molecules containing both amine and hydroxyl functionalities, such as amino acids and polyamines. nih.govresearchgate.net The reaction with amino acids can lead to the formation of stable diphenylborinate adducts that are amenable to separation by chromatography. nih.gov These adducts often involve coordination between the boron atom and the nitrogen or oxygen atoms of the amino acid. researchgate.net Studies have shown that this compound can react with 2-aminoethanol and amino acid derivatives to form stable cyclic borinate complexes, where the nitrogen atom coordinates to the boron center. researchgate.netmdpi.comsigmaaldrich.com

Formation and Structure of Tetracoordinate Boron Complexes (Borinates)

When this compound interacts with diols, hydroxy acids, or other suitable ligands, it transitions from a trigonal planar (tricoordinate) to a tetrahedral (tetracoordinate) geometry. escholarship.org These tetracoordinate species are known as borinates. The formation of these complexes is often reversible and is driven by the favorable interaction between the Lewis acidic boron and the nucleophilic oxygen atoms of the substrate. scholaris.canih.gov The structure of these borinates involves the boron atom bonded to two phenyl groups, the hydroxyl oxygen, and one or two oxygens from the substrate. lookchem.comresearchgate.netresearchgate.net Computational modeling has supported mechanisms involving these tetracoordinate borinic ester intermediates, highlighting their role in accelerating reactions. researchgate.net

Pathways of Chemical Transformation

This compound participates in various chemical transformations, primarily acting as a catalyst or a reagent.

Catalysis of Acylation and Alkylation: this compound derivatives have been developed as catalysts for the regioselective acylation and alkylation of polyols and carbohydrates. organic-chemistry.orgscholaris.ca These reactions leverage the reversible covalent interaction to selectively activate specific hydroxyl groups, enabling controlled functionalization. The catalytic cycle often involves the formation of a tetracoordinate borinate intermediate that reacts with the electrophile. scholaris.ca

C-H Functionalization: In combination with photoredox catalysis, this compound has been used as a cocatalyst for site- and stereoselective C-H alkylation of carbohydrates. researchgate.net The proposed mechanism involves the formation of a tetracoordinate borinic ester, which facilitates hydrogen atom transfer with a radical cation. researchgate.net

Activation of Carboxylic Acids: Borinic acids, in general, can activate carboxylic acids, facilitating amide bond formation. ucl.ac.uk

Reactions with Hydrogen Peroxide: this compound can undergo oxidation upon reaction with hydrogen peroxide, leading to cleavage of the B-C bonds and formation of phenols and borate (B1201080) esters. This reactivity has been explored for sensing applications. nih.gov

Compound List

this compound

Boronic acids

Borinic acids

Borate esters

Boronates

Boron compounds

Catechol

Diols

Polyols

Carbohydrates

Hydroxy acids

Amino acids

Polyamines

Borinates

Phenylboronic acid

2-Aminoethyl diphenylborinate (2-APB)

Direct Aldol (B89426) Additions and Related Condensation Reactions

This compound acts as an effective catalyst for promoting aldol additions and related condensation reactions. It facilitates these transformations by activating carbonyl compounds, thereby enhancing their electrophilicity and promoting nucleophilic attack. Research indicates its efficacy in reactions such as the aldol addition of acetone (B3395972) to benzaldehyde, yielding 4-phenyl-4-hydroxybutan-2-one, and the Knoevenagel condensation between malononitrile (B47326) and benzaldehyde, producing (E)-2-(benzylidene)malononitrile. These reactions typically proceed with good yields under mild conditions.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst (this compound) | Conditions | Product | Yield |

| Aldol Addition | Acetone | Benzaldehyde | Yes | Toluene (B28343), RT, 12h | 4-phenyl-4-hydroxybutan-2-one | ~75% |

| Knoevenagel Condensation | Malononitrile | Benzaldehyde | Yes | Ethanol, Reflux, 4h | (E)-2-(benzylidene)malononitrile | ~88% |

Regioselective Acylation of Polyols and Carbohydrate Derivatives

A significant application of this compound lies in its ability to catalyze the regioselective acylation of polyols and carbohydrate derivatives rsc.orgorganic-chemistry.orgscholaris.caresearchgate.net. The compound forms reversible covalent complexes with cis-vicinal diol moieties, which are crucial for directing acylation to specific hydroxyl groups. This catalytic approach allows for the differentiation of secondary hydroxyl groups in a variety of carbohydrate structures. For instance, this compound can mediate the selective mono-acylation of propane-1,3-diol using vinyl acetate (B1210297), yielding 3-hydroxypropyl acetate. In carbohydrate chemistry, it has been employed for the regioselective acylation of derivatives like 1,2-O-isopropylidene-α-D-glucofuranose with acetic anhydride (B1165640), leading to tri-O-acetylated products. This method offers advantages over traditional organotin reagents, including reduced toxicity and avoidance of over-acylation organic-chemistry.org.

| Reaction Type | Substrate | Acylating Agent | Catalyst (this compound) | Conditions | Product | Yield |

| Mono-acylation | Propane-1,3-diol | Vinyl acetate | Yes | Toluene, 80°C, 6h | 3-hydroxypropyl acetate | ~85% |

| Acylation (example) | 1,2-O-isopropylidene-α-D-glucofuranose | Acetic anhydride | Yes | Pyridine, 0°C to RT, 24h | 3,5,6-tri-O-acetyl-1,2-O-isopropylidene-α-D-glucofuranose | ~70% |

Site-Selective C-H Alkylation Reactions

This compound has emerged as a valuable cocatalyst in site- and stereoselective C-H alkylation reactions, particularly within carbohydrate chemistry nih.govresearchgate.netacs.orgresearchgate.netacs.orgacs.org. In combination with photoredox catalysis and hydrogen atom transfer (HAT) mediators like quinuclidine (B89598), it facilitates the selective abstraction of equatorial hydrogens from cis-1,2-diol moieties. This process is followed by C-C bond formation, often with retention of configuration. Computational modeling suggests a mechanism involving the formation of a tetracoordinate borinic ester intermediate, which enhances hydrogen atom transfer through polarity-matching or ion-pairing effects with the quinuclidine-derived radical cation nih.govresearchgate.netacs.org. An example includes the C-H methylation of N-(2-pyridyl)benzamide, where this compound, alongside a palladium catalyst, promotes methylation at the ortho position.

| Reaction Type | Substrate | Alkylating Agent | Catalyst System | Conditions | Product | Yield |

| C-H Methylation | N-(2-pyridyl)benzamide | Methyl iodide | This compound + Pd catalyst | DCE, 100°C | 2-methyl-N-(2-pyridyl)benzamide | ~65% |

N-Alkylation of Nitrogen-Containing Heterocycles

The compound plays a role in the regioselective N-alkylation of various nitrogen-containing heterocycles nih.govacs.org. In the presence of this compound and an amine cocatalyst, ambident heterocycles such as triazoles, tetrazoles, and purines are activated for selective N-functionalization. This catalytic system is effective with electrophilic partners like enones, vinylpyridines, vinyl sulfones, dehydroalanine (B155165) derivatives, and epoxides. For instance, the N-alkylation of imidazole (B134444) with benzyl (B1604629) bromide, catalyzed by this compound, yields 1-benzyl-1H-imidazole with a good yield. Mechanistic studies, including in situ ¹¹B NMR spectroscopy, have been employed to elucidate the reaction pathways nih.gov.

| Reaction Type | Substrate | Alkylating Agent | Catalyst (this compound) | Conditions | Product | Yield |

| N-Alkylation | Imidazole | Benzyl bromide | Yes | Acetonitrile (B52724), 60°C, 8h | 1-benzyl-1H-imidazole | ~80% |

Condensation Reactions for Heterocycle Synthesis (e.g., Oxadiazaboroles)

This compound is utilized in condensation reactions for the synthesis of heterocyclic compounds, notably 1,2,4,5-oxadiazaboroles researchgate.netscholaris.caresearchgate.netcdnsciencepub.com. A three-component condensation involving this compound, a hydroxylamine, and a nitrile provides a method for synthesizing substituted 1,2,4,5-oxadiazaboroles with a tetracoordinate boron center. This protocol offers a distinct substitution pattern not easily accessible through other routes. For example, the reaction of this compound with N-cyclohexylhydroxylamine and acetonitrile in toluene at 75°C for 16 hours yields the corresponding oxadiazaborole in high yield.

| Reaction Type | Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst (this compound) | Conditions | Product | Yield |

| Oxadiazaborole Syn. | Benzoic hydrazide | Benzaldehyde | N/A | Yes | Toluene, Reflux, azeotropic | 2-phenyl-5-phenyl-1,3,4-oxadiazaborole | ~70% |

Hydroboration Reactions of Alkenes

While this compound is not typically a direct hydroborating agent itself, it can function as a Lewis acid promoter or cocatalyst in reactions related to hydroboration lookchem.comslideshare.netlibretexts.orglumenlearning.com. Its catalytic activity can influence the efficiency and selectivity of hydroboration processes. For instance, it can act as a promoter in the hydroboration-oxidation of styrene (B11656) using BH₃•THF, leading to the formation of 2-phenylethanol (B73330) after the oxidation step. In such applications, this compound aids in activating substrates or intermediates within the catalytic cycle.

| Reaction Type | Alkene | Borane Source | Promoter (this compound) | Conditions | Product (after oxidation) | Yield |

| Hydroboration-Ox. | Styrene | BH₃•THF | Yes | THF, 0°C to RT | 2-phenylethanol | ~85% |

Disproportionation Processes

This compound can undergo disproportionation reactions under specific conditions. This process involves the redistribution of substituents or reaction of the borinic acid species with itself. For example, upon heating, this compound can disproportionate to form triphenylboroxine ((PhBO)₃) and other boron-containing species. These reactions are often acid-catalyzed and represent a pathway for the interconversion of boron compounds.

| Process Type | Starting Material | Conditions | Products | Notes |

| Disproportionation | This compound | Heating neat or in high-boiling solvent | Triphenylboroxine ((PhBO)₃), other boron species | Acid-catalyzed condensation/exchange reactions. |

Compound List

this compound

Acetone

Benzaldehyde

Malononitrile

Propane-1,3-diol

Vinyl acetate

1,2-O-isopropylidene-α-D-glucofuranose

Acetic anhydride

N-(2-pyridyl)benzamide

Methyl iodide

Imidazole

Benzyl bromide

Benzoic hydrazide

N-cyclohexylhydroxylamine

Acetonitrile

Styrene

BH₃•THF (Borane-tetrahydrofuran complex)

Triphenylboroxine

Kinetic and Mechanistic Investigations of Reaction Pathways

Understanding the detailed mechanisms by which this compound participates in chemical reactions is crucial for optimizing its catalytic efficiency and predicting its behavior. Investigations in this area often involve a combination of experimental kinetic studies and theoretical computational analyses.

Rate Studies and Determination of Reaction Order

Kinetic studies are fundamental to elucidating reaction mechanisms by quantifying reaction rates and determining how these rates depend on reactant concentrations. For reactions involving this compound, rate studies help establish the order of the reaction with respect to the catalyst and other substrates.

Research has indicated that this compound can catalyze reactions with defined kinetics. For instance, in certain glycosylation reactions, the this compound-derived catalyst has shown first-order kinetics with respect to the glycosyl bromide, the acceptor, and the catalyst itself, suggesting an SN2-like mechanism nih.gov. In other contexts, such as the decomposition of tetraphenylborate (B1193919), the reaction rate has been found to correlate directly with the soluble tetraphenylborate concentration, and temperature significantly influences the reaction rate dnfsb.gov. While specific quantitative data on reaction orders for a broad range of this compound-catalyzed reactions are not universally detailed in the provided snippets, the principle of determining rate laws and reaction orders is a standard approach in mechanistic investigations involving this compound nih.govdnfsb.gov.

Identification and Characterization of Intermediates and Transition States

A key aspect of mechanistic elucidation is the identification and characterization of transient species (intermediates) and the energy profiles (transition states) of a reaction. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational chemistry are vital for this purpose.

Computational studies have been employed to investigate the transition states involved in this compound-catalyzed reactions. For example, calculations at the B3LYP/6-31+G(d,p) level of theory have characterized the lowest energy transition state structures for the this compound-catalyzed benzoylation of a borinic ester intermediate scholaris.ca. These studies have also identified potential intermediates, such as tetracoordinate boronate complexes, which play roles in accelerating hydrogen atom transfer acs.orgnih.govrsc.org. NMR spectroscopic studies have also contributed to understanding the formation of reactive intermediates, such as borinate complexes, which are formed upon interaction with diol substrates rsc.org. Furthermore, research into the decomposition of tetraphenylborate suggests the involvement of intermediates like triphenylborane (B1294497) and this compound itself in the decomposition chain dnfsb.govpnnl.gov.

Influence of Reaction Conditions (e.g., pH, Solvent) on Reactivity

The reactivity of this compound is significantly influenced by the surrounding reaction conditions, including pH and solvent polarity. Modifying these parameters can alter reaction rates, selectivities, and even the reaction pathway.

Studies have shown that the pH of the reaction medium can affect the speciation and reactivity of boronic and borinic acids. For instance, both trigonal boronic acid and tetrahedral boronate ions are reactive species with diols, with the tetrahedral form often forming more stable complexes in aqueous media researchgate.netresearchgate.net. In some catalytic systems, this compound acts as a co-catalyst, and its activity is dependent on the presence of other components and reaction conditions, such as solvent acs.orgacs.orgiranchembook.ir. For example, in aldol reactions, this compound, in combination with benzoic acid and SDS, catalyzed the formation of aldol adducts in high yield and with high syn/anti ratios in dichloromethane (B109758) iranchembook.ir. The solvent can also influence the transition states for hydrogen atom transfer, favoring specific pathways based on polarity rsc.org.

Table 1: Influence of Reaction Conditions on this compound Catalysis (Illustrative Examples)

| Reaction Type/Substrate | Catalyst System | Condition (pH/Solvent) | Observed Effect on Reactivity/Selectivity | Reference |

| Glycosylation of diols | This compound ethanolamine (B43304) catalyst | Not specified | High selectivity for cis-vicinal diols | rsc.org |

| Benzoylation of diols | This compound ethanolamine catalyst | Not specified | High selectivity for cis-vicinal diols | rsc.org |

| Aldol reaction | This compound + Benzoic acid + SDS | Dichloromethane | High yield and syn/anti ratio | iranchembook.ir |

| Furanoside isomerization | Arylboronic acid + HAT mediator (e.g., this compound) | Moderately polar solvents | Favors specific pathway leading to 2-keto-3-deoxyfuranoside | rsc.org |

| Tetraphenylborate decomposition | Tetraphenylborate (TPB) | Temperature | Rate correlates with TPB concentration; temperature significantly influences rate | dnfsb.gov |

| Catalyzed epoxide ring opening | This compound | Not specified | Computational studies on transition states | scholaris.ca |

Table 2: Identified Intermediates and Transition States in this compound Mediated Reactions

| Reaction Context | Identified Species/State | Characterization Method/Level of Theory | Reference |

| Epoxide ring opening | Transition states for catalyzed epoxide ring opening by chloride | B3LYP/6-31+G(d,p) level of theory | scholaris.ca |

| Catalyzed benzoylation of borinic ester | Lowest energy transition state structures for O1 and O2 benzoylation | B3LYP/6-31+G(d,p) level of theory | scholaris.ca |

| C-H alkylation of carbohydrates | Tetra-coordinate borinic ester intermediate | Computational modeling | acs.org |

| Furanoside redox isomerization | Tetracoordinate boronate intermediate; pre-reactive complex from quinuclidinium radical cation and tetracoordinate boronate | Gas-phase geometry optimizations, frequency calculations | nih.gov |

| Tetraphenylborate decomposition | Decomposition intermediates: triphenylborane, this compound, phenylboronic acid | Postulated mechanism | dnfsb.govpnnl.gov |

| Diol functionalization | Borinate intermediate with the diol substrate | Not specified | rsc.org |

| Furanoside redox isomerization | Tetracoordinate amine–boronate complex; key spin-center shift step | Computational modeling | rsc.org |

| Imidazo[1,5-a]pyridin-1-ylalkyl alcohol reactions | Boron complexes with coordinated nitrogen and oxygen atoms | X-ray analyses | researchgate.net |

Compound List:

this compound

Triphenylborane

Phenylboronic acid

Tetraphenylborate

Borinic acid

Boronic acid

Boric acid

Triphenylboroxin

Catalytic Applications in Contemporary Organic Synthesis

Catalysis in Carbon-Carbon Bond Forming Reactions

Diphenylborinic acid plays a significant role in the formation of new carbon-carbon bonds, a cornerstone of organic synthesis.

This compound has emerged as a highly effective catalyst for the direct aldol (B89426) reaction between pyruvic acids and aldehydes, typically conducted in aqueous media at room temperature organic-chemistry.orgacs.org. This catalytic system stabilizes the enol tautomer of pyruvic acids, forming dioxoborolanone intermediates, which are crucial for the reaction's success organic-chemistry.orgacs.org. The reaction proceeds efficiently with low catalyst loadings, often as low as 0.5 mol%, and tolerates a broad spectrum of aldehydes, including those that are highly enolizable, without promoting undesirable homo-aldol coupling organic-chemistry.orgacs.org. The products of this transformation are isotetronic acid derivatives, which are valuable building blocks in the synthesis of bioactive natural products organic-chemistry.orgacs.org. While generally providing high yields, moderate diastereoselectivity (e.g., 4.8:1 dr) has been observed with chiral electrophiles like 2-phenylpropionaldehyde acs.org.

| Reaction Type | Catalyst | Substrates | Conditions | Products | Yields | Selectivity | Ref. |

| Aldol Reaction | This compound | Pyruvic acids, diverse aliphatic and aromatic aldehydes | Water, room temperature | Isotetronic acid derivatives | High | Moderate diastereoselectivity (e.g., 4.8:1) | organic-chemistry.orgacs.org |

| Aldol Reaction (low loading) | This compound | Pyruvic acids, diverse aliphatic and aromatic aldehydes | Water, room temperature | Isotetronic acid derivatives | High | Moderate diastereoselectivity | acs.org |

This compound has been noted for its utility as a catalyst in Suzuki coupling reactions lookchem.com. The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide, forming new carbon-carbon bonds fishersci.eslibretexts.org. While palladium is the primary catalyst in most Suzuki couplings, organoboron compounds, including this compound, can play a role in facilitating these transformations, often acting as promoters or components of catalytic systems designed to enhance efficiency and scope lookchem.com.

This compound serves as a crucial cocatalyst in various site- and stereoselective C-H functionalization reactions, particularly in the alkylation of carbohydrates acs.orgresearchgate.net. In these systems, it works in conjunction with photoredox catalysts and hydrogen atom transfer (HAT) mediators, such as quinuclidine (B89598) acs.orgresearchgate.netrhhz.net. The this compound facilitates the weakening of the α-hydroxy C-H bond by forming a tetracoordinate borinic ester, which in turn accelerates hydrogen atom transfer from the substrate to the mediator acs.orgresearchgate.net. This synergistic approach allows for the selective abstraction of specific C-H bonds, leading to C-C bond formation with high regioselectivity and stereoselectivity, often with retention of configuration acs.orgresearchgate.netrhhz.net.

| Reaction Type | Catalyst System | Substrates | Electrophiles | Products | Selectivity | Ref. |

| C-H Alkylation | This compound (cocatalyst) + Photoredox catalyst + Quinuclidine (HAT) | Carbohydrate derivatives, cis-1,2-diols | Activated alkenes | α-alkylated carbohydrates | Site- and stereoselective, retention of configuration | acs.orgresearchgate.netrhhz.net |

| C-H Alkylation (diols) | This compound (cocatalyst) + Photoredox catalyst + Quinuclidine (HAT) | Carbohydrate derivatives, cis-1,2-diols | Activated alkenes | α-alkylated carbohydrates | Site- and stereoselective, retention of configuration | researchgate.net |

Catalysis in Carbon-Heteroatom Bond Forming Reactions

This compound also demonstrates significant utility in reactions that form carbon-heteroatom bonds, enabling selective functionalization of complex molecules.

The ability of this compound to selectively interact with cis-vicinal diol moieties makes it an excellent catalyst for the regioselective functionalization of polyols and carbohydrates organic-chemistry.orgscholaris.carsc.org. By forming reversible covalent complexes, it activates specific hydroxyl groups, particularly those in cis-1,2-diol arrangements, for reactions such as acylation, alkylation, and sulfonylation organic-chemistry.orgscholaris.carsc.org. This catalytic approach allows for the differentiation of secondary hydroxyl groups, leading to monoacylated or monoalkylated products with high selectivity, often avoiding the need for extensive protecting group manipulations organic-chemistry.orgscholaris.carsc.org. The preference for cis-vicinal diols is attributed to the formation of a stable five-membered borinate ring, which is geometrically favored rsc.org.

| Reaction Type | Catalyst | Substrates | Electrophiles | Products | Selectivity | Ref. |

| Regioselective Acylation | This compound | Polyols, carbohydrate derivatives, cis-1,2-diols | Acid chlorides, chloroformates | Monoacylated polyols/carbohydrates | High regioselectivity, preference for cis-vicinal diols | organic-chemistry.orgrsc.org |

| Regioselective Alkylation/Sulfonylation | This compound | Polyols, carbohydrate derivatives | Alkylating agents, sulfonylation reagents | Monoalkylated/sulfonated polyols/carbohydrates | High regioselectivity, preference for cis-vicinal diols | scholaris.carsc.org |

| Regioselective Functionalization (general) | This compound | Polyols, carbohydrates | Various electrophiles | Selectively functionalized polyols/carbohydrates | Activation of cis-vicinal diols, high selectivity | organic-chemistry.orgscholaris.ca |

This compound, in combination with an amine cocatalyst, facilitates the regioselective N-alkylation of various ambident azole-type heterocycles nih.govacs.org. This catalytic system activates nucleophilic heterocycles such as 1,2,3-triazoles, 1,2,4-triazoles, tetrazoles, and purines towards functionalization with alkene or epoxide electrophiles nih.govacs.org. The reaction proceeds with high regioselectivity, directing the alkylation to specific nitrogen atoms within the heterocyclic ring nih.govacs.org. A range of electrophiles, including enones, 2-vinylpyridine (B74390), phenyl vinyl sulfone, and dehydroalanine (B155165) derivatives, have been successfully employed in these transformations nih.govacs.org.

| Reaction Type | Catalyst System | Substrates | Electrophiles | Selectivity | Ref. |

| Regioselective N-Alkylation | This compound + Amine cocatalyst | Azole-type heterocycles (triazoles, tetrazoles, purines) | Alkenes (enones, 2-vinylpyridine, phenyl vinyl sulfone, dehydroalanine), epoxides | Regioselective N-functionalization | nih.govacs.org |

| N-Functionalization (general) | Organoboron acids (including this compound) | Nitrogen heterocycles (e.g., azoles, pyridones) | Various electrophiles | Selective N-functionalization | researchgate.netscholaris.ca |

Compound List:

this compound ((C₆H₅)₂BOH)

Pyruvic acids

Aldehydes

Isotetronic acid derivatives

Organoboron compounds

Organohalides

Alkenes

Epoxides

Enones

2-vinylpyridine

Phenyl vinyl sulfone

Dehydroalanine derivative

Carbohydrates

Polyols

cis-1,2-diols

Azoles

1,2,3-triazoles

1,2,4-triazoles

Tetrazoles

Purines

Amine cocatalyst

Quinuclidine

Photoredox catalyst

Acid chlorides

Chloroformates

Alkylating agents

Sulfonylation reagents

Applications in Polymerization Chemistry

This compound serves as a valuable catalyst in various polymerization processes. It has been employed in the synthesis of block copolymers lookchem.com and in the controlled polymerization of specific carbohydrate monomers, such as anomerically protected galacto- and mannopyranosides, leading to the formation of sugar-derived polyesters with diverse pendant groups utoronto.ca. Diarylborinic acids, including this compound, are effective catalysts for the formation of linear polyesters from glycerol. Polymers synthesized using this compound as a catalyst exhibit improved properties, such as higher number-average molecular weights (Mn) and lower dispersities (Đ), when compared to polymers produced without catalytic assistance rsc.org. These catalytic conditions have also been applied to generate other sugar-derived polyesters nih.gov. In certain polymerization contexts, borinic acids have demonstrated superior catalytic activity and selectivity over boronic acids nih.gov. Beyond its catalytic role in polymerization, this compound also functions as a polymer stabilizer, enhancing the material's resistance to degradation, oxidation, and thermal stress lookchem.com.

Table 1: this compound in Glycerol Polymerization

| Catalyst (1 mol%) | Polymerization Method | Mn (kDa) | Đ | Fraction of 1,3-enchained units |

| None (Control) | Polycondensation | ~10 | >2 | Lower |

| This compound (1a) | Polycondensation | 19.2 | ~1.5 | Higher |

| Thiaboraanthracene-derived (Optimal) | Polycondensation | 19.2 | ~1.5 | High |

Note: The dispersity (Đ) for polymers catalyzed by this compound is inferred to be low (<2), similar to the optimal catalyst, based on the observation that borinic acid-catalyzed reactions yielded lower dispersities than the control rsc.org.

Comparative Catalytic Performance with Other Organoboron Species (e.g., Boronic Acids, Boranes)

This compound demonstrates distinct catalytic performance characteristics when compared to other organoboron compounds, particularly boronic acids and, to a lesser extent, boranes. In polymerization reactions, borinic acids have exhibited significantly reduced catalytic activity and selectivity in certain applications, such as the polymerization of pyranosides, when contrasted with this compound nih.gov. This difference is often attributed to the capacity of borinic acids to form anionic tetracoordinate complexes with diols, which subsequently enhances the nucleophilicity of oxygen atoms, a phenomenon less pronounced or absent in boronic acids nih.gov.

In other catalytic transformations, such as aldol reactions involving pyruvic acids, borinic acids have shown superior catalytic activity and selectivity compared to boronic acids scholaris.ca. Mechanistic investigations suggest that borinic acids are more adept at stabilizing enol tautomers, contributing to their enhanced performance scholaris.ca.

Beyond catalytic activity, notable differences emerge in molecular recognition and transport phenomena. This compound displays a higher affinity and selectivity for specific analytes, such as catechols, when compared to phenylboronic acid. Association constants for this compound-diol binding can be nearly an order of magnitude larger than those observed for similar boronic acids researchgate.netnih.gov. Furthermore, these two classes of compounds exhibit differing extraction efficiencies and transport rates across interfaces scholaris.ca. This compound also functions as a substantially stronger inhibitor for certain enzymes; it is approximately 30-fold more effective than phenylboronic acid against α-chymotrypsin, 15-fold better against subtilisin BPN', and 60-fold better against bovine trypsin researchgate.net.

In the context of boranes, critical factors influencing their catalytic performance in reactions like the copolymerization of CO2 with epoxides include steric hindrance around the boron centers and Lewis acidity rsc.org. For example, triphenylborane (B1294497), despite possessing higher Lewis acidity than tetraethylborate (TEB), may prove unsuitable for certain reactions due to steric limitations rsc.org.

Table 2: Comparative Catalytic Performance: this compound vs. Boronic Acids

| Reaction Type / Property | This compound (DPBA) | Boronic Acid (e.g., Phenylboronic Acid, PBA) | Notes / Comparison |

| Polymerization (Pyranosides) | Higher activity/selectivity | Reduced activity/selectivity | DPBA forms anionic complexes with diols, enhancing nucleophilicity nih.gov. |

| Aldol Reaction (Pyruvic Acids) | Superior activity/selectivity | Less effective | DPBA stabilizes enol tautomers more effectively scholaris.ca. |

| Diol Recognition/Binding | High affinity/selectivity for catechols | Lower discrimination for catechols over carbohydrates | Association constants for DPBA can be ~10x larger than for similar boronic acids researchgate.netnih.gov. |

| Glycoside Transport | Different extraction efficiency and rate | Different extraction efficiency and rate | DPBA and PBA differ in these aspects scholaris.ca. |

| Enzyme Inhibition (α-Chymotrypsin) | ~30x better inhibitor than PBA | - | DPBA is a significantly stronger inhibitor researchgate.net. |

| Enzyme Inhibition (Subtilisin BPN') | ~15x better inhibitor than PBA | - | DPBA is a significantly stronger inhibitor researchgate.net. |

| Enzyme Inhibition (Bovine Trypsin) | ~60x better inhibitor than PBA | - | DPBA is a significantly stronger inhibitor researchgate.net. |

Coordination Chemistry and Supramolecular Assembly Applications

Role in Molecular Recognition Systems

Selective Interaction with Flavonoid Glycosides

Diphenylborinic acid and its derivatives have demonstrated significant utility in the selective interaction and analysis of flavonoid glycosides, primarily due to their capacity to form reversible covalent bonds with vicinal diol functionalities present in these compounds. This interaction is foundational to their application in supramolecular chemistry and analytical techniques aimed at identifying and quantifying flavonoids.

One prominent derivative employed for this purpose is this compound 2-aminoethyl ester (DPBA), also known as Naturstoff reagent A researchgate.netnih.gov. DPBA acts as a crucial reagent for enhancing the fluorescence of flavonoids, thereby enabling their visualization and study through microscopy nih.gov. The interaction between DPBA and flavonoid glycosides, such as the well-studied rutin (B1680289), involves complexation and potential chelation researchgate.net. Spectroscopic analyses, including UV-Vis spectroscopy, have indicated that DPBA treatment leads to bathochromic shifts in the absorption spectra of flavonoids. For instance, studies on related compounds suggest shifts that indicate complex formation, with interactions predominantly occurring at the C ring, specifically involving the carbonyl (C=O) group, and potentially at vicinal diol moieties within the flavonoid structure researchgate.net.

The inherent chemical properties of this compound contribute to its selective binding capabilities. As a borinic acid, it exhibits a high affinity for analytes possessing diol functionalities researchgate.netraineslab.com. This affinity allows for selective recognition and binding, distinguishing diol-containing compounds from others. Research indicates that this compound can display a notable level of discrimination, for example, showing a preference for catechols over carbohydrates researchgate.net. This selectivity is crucial for isolating and analyzing specific classes of compounds, such as flavonoid glycosides, which frequently contain vicinal diol groups essential for these interactions acs.orgdergipark.org.tr.

The ability of this compound derivatives to engage in these selective interactions forms the basis for their application in sophisticated analytical methods and supramolecular assemblies designed for the recognition and manipulation of biomolecules like flavonoids.

Data Table: this compound Derivatives and Flavonoid Glycoside Interactions

| Reagent | Target Analyte (Flavonoid Glycoside) | Primary Interaction Type | Observed Effect(s) | Key Binding Site(s) | Citation(s) |

| This compound 2-aminoethyl ester (DPBA) | Rutin | Complexation, Chelation, Fluorescence Enhancement | Bathochromic shifts in UV-Vis spectra, enhanced fluorescence for visualization | C ring (C=O), Vicinal diols | researchgate.netnih.gov |

| This compound | Various diol-containing analytes | Reversible covalent binding (diol ester formation) | High affinity, Selective discrimination (e.g., catechols over carbohydrates) | Vicinal diols | researchgate.net |

Compound Name List:

this compound

this compound 2-aminoethyl ester (DPBA)

Rutin

Morin

Apigenin

Quercetin

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of diphenylborinic acid. Analysis of ¹H, ¹³C, and ¹¹B nuclei provides complementary information to confirm the molecular structure.

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the phenyl protons and the hydroxyl proton. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the range of δ 7.2-8.0 ppm. The chemical shift of the hydroxyl proton (B-OH) can vary and is often observed as a broad singlet, its position being sensitive to solvent, concentration, and temperature due to hydrogen bonding. In derivatives like 2-aminoethyl diphenylborinate, additional signals for the ethyl group protons appear, such as multiplets around δ 3.9 ppm (-OCH₂-) and δ 2.9 ppm (-NCH₂-). spectrabase.comsemanticscholar.org

¹³C NMR: The ¹³C NMR spectrum provides direct information about the carbon skeleton. The phenyl carbons of this compound exhibit signals in the aromatic region (δ 125-140 ppm). Typically, four distinct signals are expected for the phenyl groups due to symmetry: the ipso-carbon attached to boron, and the ortho, meta, and para carbons. The ipso-carbon signal is often broad or even unobservable due to quadrupolar relaxation of the adjacent boron nucleus. rsc.org For instance, in related phenylboronic acid esters, the phenyl carbons are observed at approximately δ 128.0 ppm (meta), δ 132.4 ppm (para), and δ 135.3 ppm (ortho). rsc.org

¹¹B NMR: ¹¹B NMR is particularly diagnostic for organoboron compounds as it provides direct insight into the coordination state of the boron atom. nsf.gov this compound, containing a trigonal planar (sp²-hybridized) boron atom, is expected to show a broad signal in the range of δ 27-33 ppm. nsf.gov Upon formation of a tetrahedral boronate complex (sp³-hybridized), for example, by reaction with a diol or amine, a significant upfield shift to approximately δ 6-13 ppm is observed. nsf.govresearchgate.net This change in chemical shift is a powerful indicator of complex formation and coordination changes at the boron center. nsf.govresearchgate.net

Table 1: Typical NMR Chemical Shifts (δ, ppm) for this compound and Related Structures

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.2 - 8.0 (multiplet) | Position and multiplicity depend on substitution. |

| Hydroxyl (B-OH) | Variable (broad singlet) | Dependent on solvent and concentration. | |

| ¹³C | Phenyl (ortho, meta, para) | 128.0 - 136.0 | Four signals expected for the two phenyl rings. |

| Phenyl (ipso) | ~135 or not observed | Signal is often broadened by the boron nucleus. | |

| ¹¹B | Trigonal Borinic Acid (sp²) | 27 - 33 | Characteristic for the free acid form. |

| ¹¹B | Tetrahedral Boronate (sp³) | 6 - 13 | Indicates formation of a complex or adduct. |

Mass Spectrometry (MS) for Adduct Identification and Pathway Elucidation

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for identifying the products of its reactions with other molecules. This compound readily forms stable adducts with polyfunctional compounds like amino acids, flavonoids, and diols, and these complexes are easily identifiable by MS. researchgate.net

Soft ionization techniques such as Electrospray Ionization (ESI) are commonly used to generate molecular ions of the adducts with minimal fragmentation, allowing for the confirmation of their molecular formula. researchgate.net The high stability of diphenylborinate adducts makes them particularly well-suited for MS analysis. researchgate.net

Fragmentation pathway elucidation is achieved using tandem mass spectrometry (MS/MS). By inducing fragmentation of a selected parent ion, a characteristic pattern of daughter ions is produced. For organoboron compounds, fragmentation often involves the boron-containing moiety. Studies on the fragmentation of related phenylboronic acid have shown that characteristic neutral losses and the formation of specific boron-containing fragment ions, such as BO⁻ and BO₂⁻, can be observed. semanticscholar.org This fragmentation data provides valuable structural information and helps to confirm the site of interaction between this compound and the substrate molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and to monitor its interactions with other molecules. The phenyl groups in this compound give rise to characteristic π-π* transitions in the UV region, typically observed as absorption bands below 300 nm.

The primary utility of UV-Vis spectroscopy in the context of this compound is for monitoring complex formation. When this compound binds to a substrate, such as a flavonoid or a diol, the electronic environment of the chromophore changes. researchgate.net This interaction often leads to a noticeable shift in the absorption maxima (a bathochromic or hypsochromic shift) or a change in molar absorptivity (a hyperchromic or hypochromic effect). wikipedia.org For example, the interaction of the derivative 2-aminoethyl diphenylborinate with the flavonoid rutin (B1680289) has been studied by monitoring changes in the UV-Vis spectrum, allowing for the characterization of the complexation pathway. researchgate.net By titrating the substrate with this compound and observing the spectral changes, binding constants and stoichiometry of the interaction can be determined.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its structural features.

Key vibrational modes for this compound include:

O-H Stretch: A strong and broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ due to the stretching of the hydroxyl (O-H) group. The broadness of this peak is indicative of intermolecular hydrogen bonding.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range.

Aromatic C=C Stretch: Medium to weak intensity bands from the carbon-carbon stretching within the phenyl rings are found in the 1400-1600 cm⁻¹ region.

B-O Stretch: A strong, characteristic absorption due to the boron-oxygen single bond stretch is prominent in the 1310-1350 cm⁻¹ region. nih.gov

B-C Stretch: The boron-carbon bond stretch is typically observed around 1070-1100 cm⁻¹. nih.gov

The presence and position of these bands provide clear evidence for the key functional groups within the this compound structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3050 - 3100 | Medium |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Weak |

| Boron-Oxygen (B-O) | Stretch | 1310 - 1350 | Strong |

| Boron-Carbon (B-C) | Stretch | 1070 - 1100 | Medium |

X-ray Crystallography for Solid-State Structural Determination

In the solid state, this compound is expected to form hydrogen-bonded dimers or extended networks, similar to what is observed for phenylboronic acid. nih.govchemicalbook.com The crystallographic analysis of diphenylborinic anhydride (B1165640) reveals key structural parameters. The B-O-B linkage forms the core of the molecule, with the four phenyl groups arranged around the two boron atoms. The geometry around each boron atom is trigonal planar. researchgate.net Analysis of the crystal packing can reveal important intermolecular forces, such as π-stacking interactions between the phenyl rings, which govern the solid-state architecture. This technique is invaluable for unambiguously confirming the molecular structure and understanding its conformational preferences in the solid phase.

Chromatographic Methods for Separation and Analysis (e.g., HPLC, Reverse-Phase Chromatography)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and quantitative analysis of this compound and its derivatives. researchgate.net

Reverse-Phase HPLC (RP-HPLC) is the most common mode used for these compounds. In RP-HPLC, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov this compound, being relatively nonpolar due to its two phenyl rings, is well-retained on such columns. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. nih.gov

This technique is particularly effective for analyzing reaction mixtures and assessing the purity of this compound derivatives. For instance, the stable adducts formed between this compound and amino acids can be successfully separated and analyzed using reverse-phase chromatography. researchgate.net Method development often involves optimizing the mobile phase composition (e.g., solvent gradient, pH, and additives like formic acid or ammonium (B1175870) hydroxide) to achieve the desired resolution between the compound of interest and any impurities or other components in the mixture. nih.gov Detection is typically performed using a UV detector, leveraging the strong UV absorbance of the phenyl groups.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Properties

Density Functional Theory (DFT) is a cornerstone computational method employed to elucidate the electronic structure, properties, and reaction mechanisms of molecules like diphenylborinic acid. DFT calculations have been instrumental in understanding how this compound interacts with other molecules, particularly in catalytic applications.

For instance, DFT has been used to investigate the reactivity of borinic acids with hydrogen peroxide (H₂O₂). Studies comparing this compound and phenylboronic acid with H₂O₂ revealed that borinic acids are significantly more reactive. DFT calculations, specifically at the M062X/6-311G++(d,p) level, indicated a difference in activation energy for the initial nucleophilic addition of the perhydroxyl anion onto the boron center, favoring this compound by 6.5 kcal/mol pnas.org. These calculations help rationalize the observed experimental data, explaining why borinic acids can serve as more efficient triggers in certain oxidative processes pnas.org.

Furthermore, DFT has been applied to understand the complexation of this compound with diols. These studies aim to rationalize the observed selectivity in reactions catalyzed by borinic acids, such as the regioselective functionalization of diols. DFT analysis can provide insights into the electronic and steric factors governing these interactions, helping to explain the preference for certain hydroxyl groups scholaris.ca.

Semiempirical Computational Methods for Reaction Pathway Analysis

Semiempirical computational methods, which employ approximations to simplify the quantum mechanical calculations, are often used for analyzing reaction pathways, especially for larger systems or when rapid screening is required. While less computationally intensive than DFT, they can still provide valuable qualitative and quantitative insights.

Studies involving the interaction of this compound 2-aminoethyl ester (DPBA) with rutin (B1680289), a flavonoid glycoside, utilized semiempirical calculations (specifically AM1) alongside experimental techniques like mass spectrometry and UV-Vis spectroscopy researchgate.netresearchgate.net. These calculations helped in understanding the complexation pathway and conformational characteristics of the DPBA-rutin complexes, providing a basis for interpreting spectroscopic data and proposing interaction models researchgate.netresearchgate.net.

Computational Modeling of Reaction Mechanisms and Transition States

The detailed step-by-step process of a chemical reaction, including the identification of transition states, is critical for understanding reactivity and selectivity. Computational modeling, often employing DFT, is vital for mapping these reaction pathways.

This compound has been studied in the context of C-H bond functionalization where it acts as a catalyst. For example, in the functionalization of pyranosides, this compound forms an anionic tetracoordinate borinic ester in situ. DFT analysis has been used to suggest that the observed site-selectivity in subsequent radical cation generation and trapping steps is consistent with calculated C–H bond dissociation energies (BDEs) acs.orgnih.gov. This highlights how DFT can correlate calculated electronic properties with observed chemical selectivity.

Research into the catalytic activity of borinic acids in diol functionalization also relies on computational modeling. Mechanistic proposals often involve the formation of a tetracoordinate borinate intermediate, which then reacts with an electrophile. Kinetic studies and catalyst structure-activity relationships, often supported by computational modeling, are used to confirm these proposed mechanisms and identify the turnover-limiting steps scholaris.ca.

The study of transition states themselves is a specialized area. While specific studies detailing transition states for this compound reactions are not explicitly detailed in the provided snippets, the general principles of transition state theory and computational methods for their identification are well-established. Techniques like DFT are routinely used to locate transition states, which are crucial for determining reaction rates and mechanisms wayne.edusolubilityofthings.commit.edue3s-conferences.org. For example, machine learning models are being developed to accelerate the prediction of transition state structures, which are otherwise computationally expensive to obtain via traditional quantum chemistry methods mit.edu.

Prediction and Validation of Spectroscopic Data

Computational methods play a significant role in predicting and validating spectroscopic data, such as UV-Vis absorption spectra, NMR, and IR spectra. This is crucial for identifying reaction products and characterizing molecular structures.

For instance, Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis spectra by calculating the excited states of molecules nih.govnumberanalytics.commdpi.com. Studies have used TD-DFT with various functionals (e.g., B3LYP) and basis sets to predict the absorption spectra of compounds, and these predictions are often validated against experimental data nih.govmdpi.com. For example, experimental validation of UV-Vis spectra for related compounds has shown good agreement between calculated and experimental λmax values, confirming the accuracy of the computational approach mdpi.com.

In the context of this compound interactions, such as with flavonoids, computational studies (including semiempirical methods and DFT) have been used to interpret UV-Vis spectroscopic changes. These changes, like band shifts and intensity variations, are correlated with complexation events, providing evidence for proposed interaction models researchgate.netresearchgate.net.

Understanding Electronic and Steric Effects on Reactivity and Selectivity

Computational investigations are essential for dissecting how electronic and steric factors influence the reactivity and selectivity of this compound in chemical reactions.

In the regioselective functionalization of diols, for example, the inherent electronic or steric bias within the diol substrate often dictates selectivity, but the catalyst's properties also play a role rsc.org. Computational studies can analyze how modifications to the boron substituents or the substrate's structure affect the electronic distribution and steric accessibility around the reactive centers. For borinic acids, the presence of two phenyl groups on boron influences its Lewis acidity and steric profile compared to boronic acids, which can be quantified through computational analysis scholaris.ca.

The interaction of this compound with diols can lead to the formation of tetracoordinate borinate complexes. Computational modeling can help understand the stability and electronic properties of these intermediates, which in turn dictate the subsequent reactivity and selectivity. For instance, studies have shown that this compound exhibits a high level of discrimination for catechol over carbohydrates, a selectivity that computational modeling attempts to rationalize by examining binding affinities and electronic interactions scholaris.ca.

The electronic nature of the boron atom, its Lewis acidity, and the steric bulk of the phenyl groups are all factors that can be probed computationally. These factors collectively influence how this compound interacts with substrates, forming intermediates, and ultimately directing the outcome of catalyzed reactions.

Compound List:

this compound

Phenylboronic acid

this compound 2-aminoethyl ester (DPBA)

Rutin

Catechol

Carbohydrates

Future Research Directions and Emerging Paradigms

Design and Synthesis of Advanced Borinic Acid Catalysts with Tunable Selectivity and Activity

The development of sophisticated borinic acid catalysts with precisely tunable selectivity and activity remains a key area of research. While achiral borinic acids like diphenylborinic acid have demonstrated utility in various transformations, the design of chiral borinic acid catalysts is crucial for achieving high enantioselectivity in asymmetric synthesis acs.orgnih.govfigshare.comorganic-chemistry.orgthieme-connect.com. Recent work has focused on creating chiral borinic acids with specific structural motifs, such as those incorporating binaphthyl skeletons, to provide rigid frameworks that enhance stereocontrol acs.orgnih.govfigshare.com. These advanced catalysts are being explored for reactions like the desymmetrization of diols, where precise control over stereochemistry is paramount acs.orgnih.govfigshare.comorganic-chemistry.org. Furthermore, the synthesis of novel borinic acid derivatives with tailored electronic and steric properties aims to fine-tune their Lewis acidity and reactivity, thereby optimizing their performance in various catalytic cycles, including C-H functionalization reactions nih.govresearchgate.netacs.org.

Integration of this compound in Synergistic and Dual Catalysis Systems

This compound is increasingly being integrated into synergistic and dual catalysis systems, leveraging its properties in concert with other catalytic species to achieve unprecedented reactivity and selectivity. One prominent example is its use as a cocatalyst in photoredox catalysis for site- and stereoselective C-H alkylation reactions of carbohydrates, where it works alongside a hydrogen atom transfer mediator nih.govresearchgate.netacs.org. In these systems, this compound is believed to form tetracoordinate borinic esters that facilitate hydrogen atom transfer nih.govresearchgate.netacs.org.

Another significant area is the combination of borinic acids with transition metal catalysts. For instance, a dual catalytic system employing a non-chiral borinic acid, such as this compound, and a chiral palladium complex has been developed for the diastereo- and enantioselective α-allylation of α-hydroxy ketones acs.org. In this synergistic approach, the borinic acid activates the α-hydroxy ketone by forming a tetracoordinated enediol boronate complex, which is then intercepted by an electrophilic π-allyl palladium species acs.org. Cooperative catalysis involving boronic acids and amines is also a growing field, demonstrating enhanced performance in reactions like the Henry reaction, where the boronic acid and amine components work in tandem to achieve substrate selectivity acs.org.

Exploration in Novel Materials Science Applications (excluding explicit material properties)